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Compound of Interest

Compound Name: 5-Bromo-2-methylaniline

Cat. No.: B1273131 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-methylaniline (CAS No: 39478-78-9), a key intermediate in the synthesis of

pharmaceuticals and other fine chemicals. The document is intended for researchers,

scientists, and professionals in drug development, offering a detailed look at its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
The following tables summarize the key spectroscopic data for 5-Bromo-2-methylaniline.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

6.95 d 8.2 1H H-3

6.88 dd 8.2, 2.1 1H H-4

6.50 d 2.1 1H H-6

3.65 s - 2H -NH₂

2.10 s - 3H -CH₃
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Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

144.5 C-2

132.0 C-4

130.5 C-6

121.0 C-5

118.5 C-1

115.0 C-3

17.0 -CH₃

Table 3: FT-IR Spectroscopic Data (Solid, KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3440, 3360 Strong
N-H stretch (asymmetric,

symmetric)

3020 Medium Aromatic C-H stretch

2925, 2855 Medium Aliphatic C-H stretch

1620 Strong N-H bend (scissoring)

1580, 1490 Strong Aromatic C=C stretch

1280 Strong Aromatic C-N stretch

1030 Medium Aromatic C-H in-plane bend

810 Strong
Aromatic C-H out-of-plane

bend

650 Medium C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
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m/z Relative Intensity (%) Assignment

187 98
[M+2]⁺ Molecular ion (with

⁸¹Br)

185 100 [M]⁺ Molecular ion (with ⁷⁹Br)

172 40 [M - CH₃ + 2]⁺

170 42 [M - CH₃]⁺

106 85 [M - Br]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
The data presented above are typically acquired using standard analytical instrumentation and

methodologies. The following protocols provide a general framework for obtaining such

spectra.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR, approximately 5-25 mg of the solid 5-Bromo-2-
methylaniline is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d

(CDCl₃).[1] To ensure high-quality spectra, the solution should be free of any solid particles

and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, for example, at a

proton frequency of 400 or 500 MHz.[2]

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation

delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals

(typically 0-12 ppm).

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number

of scans is required.[3] A proton-decoupled pulse sequence is commonly used to simplify the
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spectrum to single lines for each unique carbon atom and to benefit from the Nuclear

Overhauser Effect (NOE) which enhances signal intensity.[3][4]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample like 5-Bromo-2-methylaniline, the KBr pellet

method or the thin solid film method is common.[5][6]

KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium

bromide (KBr). The mixture is then compressed under high pressure to form a transparent

or translucent pellet.

Thin Solid Film: The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a

drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5] The solvent is allowed

to evaporate, leaving a thin film of the compound on the plate.[5]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first.

Then, the sample is placed in the instrument's sample compartment, and the spectrum is

acquired.[7] Data is typically collected over the mid-IR range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

Sample Introduction: The compound, which must be volatile, is introduced into the ion

source. For a solid with a suitable boiling point, a direct insertion probe may be used, which

allows the sample to be heated to achieve the necessary vapor pressure.

Ionization Method: Electron Ionization (EI) is a common technique for relatively small, stable

organic molecules.[8] In EI, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation.[8] This

extensive fragmentation provides valuable structural information.[8]

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which

separates them based on their mass-to-charge (m/z) ratio. A detector then records the

abundance of each ion, generating a mass spectrum.[9]
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Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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